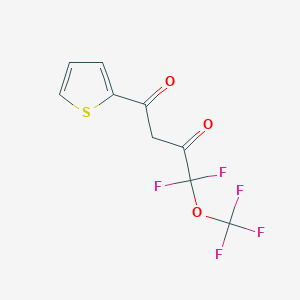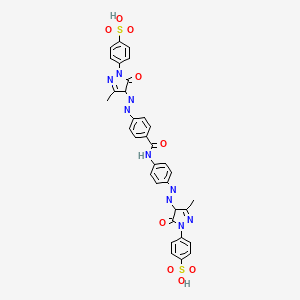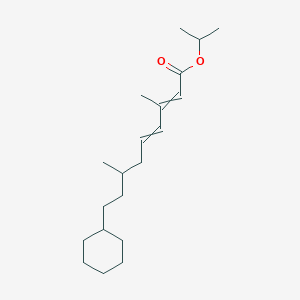
Propan-2-yl 9-cyclohexyl-3,7-dimethylnona-2,4-dienoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propan-2-yl 9-cyclohexyl-3,7-dimethylnona-2,4-dienoate is a chemical compound known for its unique structure and properties. It is an ester formed from the reaction of an alcohol and a carboxylic acid. The compound features a cyclohexyl group, which is a six-membered carbon ring, and a nonadienoate chain, which includes two double bonds. This structure imparts specific chemical and physical properties to the compound, making it of interest in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of propan-2-yl 9-cyclohexyl-3,7-dimethylnona-2,4-dienoate typically involves esterification reactions. One common method is the reaction between 9-cyclohexyl-3,7-dimethylnona-2,4-dienoic acid and propan-2-ol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the ester product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Propan-2-yl 9-cyclohexyl-3,7-dimethylnona-2,4-dienoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines and alcohols can react with the ester group under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols.
Substitution: Various ester derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Propan-2-yl 9-cyclohexyl-3,7-dimethylnona-2,4-dienoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying esterification and hydrolysis reactions.
Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.
Mécanisme D'action
The mechanism of action of propan-2-yl 9-cyclohexyl-3,7-dimethylnona-2,4-dienoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the corresponding alcohol and acid, which may interact with biological systems. The cyclohexyl group and double bonds in the nonadienoate chain can also influence the compound’s reactivity and binding affinity to various receptors and enzymes.
Comparaison Avec Des Composés Similaires
Propan-2-yl 9-cyclohexyl-3,7-dimethylnona-2,4-dienoate can be compared with other esters and cyclohexyl-containing compounds:
Similar Compounds: this compound shares similarities with compounds like cyclohexyl acetate and cyclohexyl propionate, which also contain cyclohexyl groups and ester functionalities.
Uniqueness: The presence of the nonadienoate chain with two double bonds distinguishes it from other esters, imparting unique chemical and physical properties that can be leveraged in various applications.
Propriétés
Numéro CAS |
55537-55-8 |
|---|---|
Formule moléculaire |
C20H34O2 |
Poids moléculaire |
306.5 g/mol |
Nom IUPAC |
propan-2-yl 9-cyclohexyl-3,7-dimethylnona-2,4-dienoate |
InChI |
InChI=1S/C20H34O2/c1-16(2)22-20(21)15-18(4)10-8-9-17(3)13-14-19-11-6-5-7-12-19/h8,10,15-17,19H,5-7,9,11-14H2,1-4H3 |
Clé InChI |
JKQVJXLWSPTITC-UHFFFAOYSA-N |
SMILES canonique |
CC(C)OC(=O)C=C(C)C=CCC(C)CCC1CCCCC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Acetic acid;[4-(10-hydroxyanthracen-9-yl)phenyl] acetate](/img/structure/B14627143.png)
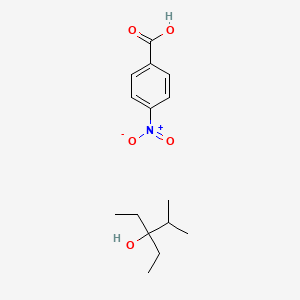
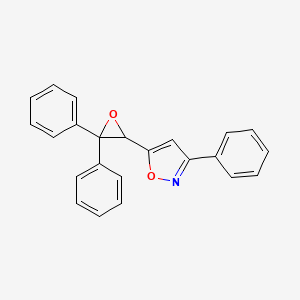
![{2-[(4-Octylphenyl)sulfanyl]phenyl}acetic acid](/img/structure/B14627185.png)
![Benzene, [(1-methyl-1-phenylethyl)seleno]-](/img/structure/B14627193.png)
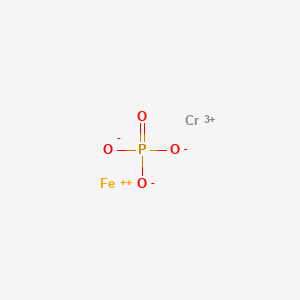
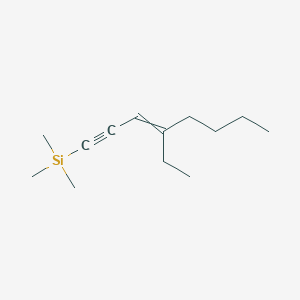
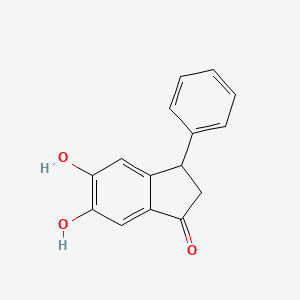
![Methanesulfonamide, 1-[(2,4,5-trichlorophenyl)sulfonyl]-](/img/structure/B14627217.png)
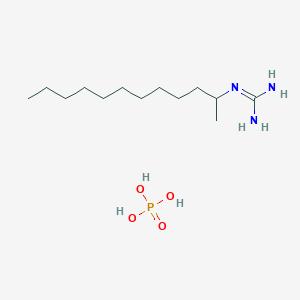
![2-[(Oxo-lambda~4~-sulfanylidene)amino]-1,1'-biphenyl](/img/structure/B14627226.png)
